molecular formula C7H5NO3S B028170 Saccharin CAS No. 81-07-2

Saccharin

Cat. No.: B028170
CAS No.: 81-07-2
M. Wt: 183.19 g/mol
InChI Key: CVHZOJJKTDOEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Saccharin can be synthesized through several methods, but the most common industrial route involves the oxidation of o-toluenesulfonamide. The process typically includes the following steps :

    Sulfonation: o-Toluenesulfonamide is sulfonated to form o-sulfobenzoic acid.

    Oxidation: The o-sulfobenzoic acid is then oxidized to form o-sulfobenzoic acid anhydride.

    Cyclization: The anhydride undergoes cyclization to form this compound.

Another method involves the reaction of anthranilic acid with nitrous acid, followed by sulfur dioxide and ammonia treatment .

Industrial Production Methods

Industrial production of this compound often involves the sulfonation of toluene, followed by chlorination and subsequent reactions to form this compound. This method is preferred due to its cost-effectiveness and relatively high yield .

Scientific Research Applications

Food Industry

Overview
Saccharin is primarily used as a non-nutritive sweetener in various food products. It is approximately 300 to 400 times sweeter than sucrose, making it an attractive option for calorie reduction in food formulations.

Key Applications

  • Dietary Products : Widely used in low-calorie and sugar-free foods and beverages.
  • Pharmaceuticals : Added to medications to improve palatability, especially for pediatric formulations.
  • Tobacco Products : Employed to enhance the flavor profile of tobacco products.

Regulatory Status
The FDA has classified this compound as generally recognized as safe (GRAS), although its use was once restricted due to concerns about potential carcinogenicity. Recent studies have demonstrated its safety at levels typically consumed .

Pharmaceutical Applications

Use in Medications
this compound is often included in pharmaceutical formulations to mask the bitterness of active ingredients. Its sweetness helps improve patient compliance, particularly in pediatric and geriatric populations.

Case Study: this compound in Pediatric Formulations
A study evaluated the effectiveness of this compound in improving the taste of liquid medications for children. The results indicated a significant increase in acceptability among pediatric patients when this compound was used compared to formulations without it .

Catalytic Applications

Overview
Recent research has highlighted this compound and its derivatives as effective catalysts for various organic reactions. This application leverages this compound's properties to facilitate chemical transformations while being environmentally friendly.

Key Findings

  • Catalytic Activity : this compound has been shown to catalyze the synthesis of quinoxalines with yields reaching up to 97% .
  • Green Chemistry : The use of this compound as a catalyst aligns with green chemistry principles due to its non-toxic nature and reusability .
Application Area Details Benefits
Food IndustryNon-nutritive sweetenerLow-calorie options
PharmaceuticalsTaste masking in medicationsImproved patient compliance
CatalysisOrganic synthesis catalystEco-friendly, high efficiency

Health Implications

Safety Studies
Long-term studies have examined the effects of this compound consumption on health parameters. One study involving Wistar rats demonstrated that chronic consumption could lead to changes in body weight and biochemical markers such as glucose and lipid profiles . However, these findings are not directly translatable to humans due to differences in metabolism and dosage.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Saccharin is unique due to its stability under heat and acidic conditions, making it suitable for use in a variety of food products. Unlike aspartame, which can degrade over time, this compound remains stable and retains its sweetness . Additionally, this compound does not contribute to caloric intake, making it a popular choice for individuals managing their weight or blood sugar levels .

Biological Activity

Saccharin, a widely used artificial sweetener, has garnered significant attention not only for its sweetening properties but also for its diverse biological activities. This article delves into the pharmacological potential of this compound, examining its antibacterial, anticancer, and other biological effects, supported by various studies and case analyses.

Overview of this compound

This compound (chemical name: 1,2-benzothiazole-3-one-1,1-dioxide) is one of the oldest artificial sweeteners, discovered in the late 19th century. It is approximately 300 to 400 times sweeter than sucrose and is commonly used in food products and beverages. Despite its long history of use, this compound has faced scrutiny regarding its safety and potential health effects, particularly concerning carcinogenicity.

Antibacterial Activity

Recent studies have highlighted this compound's potential as an antibacterial agent. Research indicates that this compound derivatives exhibit significant inhibitory activity against various bacterial strains.

Key Findings

  • Inhibition Zones : Novel this compound analogs demonstrated inhibition zones ranging from 30 to 35 mm against Staphylococcus and Escherichia coli .
  • Mechanism of Action : this compound appears to exert its antibacterial effects through bacteriostatic mechanisms, which inhibit bacterial growth without necessarily killing the bacteria .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus30-35
This compoundEscherichia coli30-35
Analog 1Salmonella25
Analog 2Listeria monocytogenes28

Anticancer Properties

This compound has also been investigated for its anticancer properties. Some studies suggest that this compound and its derivatives may inhibit cancer cell proliferation.

Case Studies

  • Bladder Tumors : In two-generation studies involving rats, sodium this compound was associated with a statistically significant increase in bladder tumors among male rats . However, other studies indicated that this compound did not induce mutations or chromosomal aberrations in various animal models .
  • Mechanistic Insights : The anticancer activity may be linked to the modulation of specific signaling pathways involved in cell proliferation and apoptosis .

Metabolic Effects and Gut Microbiome Interaction

This compound's interaction with the gut microbiome is another area of interest. Recent findings suggest that this compound can modulate gut bacterial populations, potentially influencing metabolic health.

Key Observations

  • Microbiome Modulation : Oral intake of this compound has been shown to decrease fecal bacterial load and alter microbiome composition in mice . This effect may contribute to reduced intestinal inflammation in models of colitis.
  • Taste Receptor Activation : this compound binds to sweet taste receptors not only in the mouth but also in the gastrointestinal tract, influencing hormone release related to glucose metabolism .

Safety and Regulatory Status

The safety profile of this compound has been extensively reviewed. While historical concerns regarding its carcinogenic potential have been noted, regulatory agencies such as the FDA have deemed it safe for human consumption within established limits.

Regulatory Evaluations

  • Carcinogenicity Classification : this compound is classified as a Group 2B carcinogen (possibly carcinogenic to humans) based on animal studies showing bladder tumors .
  • Dietary Guidelines : Current dietary guidelines support the use of this compound as a non-caloric sweetener while monitoring intake levels to ensure safety .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting saccharin in complex biological matrices?

To detect this compound in biological samples (e.g., urine, blood), researchers should employ high-performance liquid chromatography (HPLC) paired with ultraviolet (UV) or mass spectrometry (MS) detectors. Key parameters include:

  • Mobile phase : A gradient of acetonitrile and water with 0.1% formic acid to enhance ionization in MS .
  • Sample preparation : Solid-phase extraction (SPE) to remove interfering compounds .
  • Validation : Calibration curves with spiked matrices to ensure accuracy (recovery rates >85%) and precision (RSD <10%) .

Q. How should researchers design in vitro studies to assess this compound’s effects on gut microbiota?

  • Model selection : Use human fecal inocula in anaerobic batch cultures to simulate colonic conditions .
  • Dosage : Test this compound at physiologically relevant concentrations (e.g., 0.1–10 mM) based on estimated human intake .
  • Endpoint analysis : Measure short-chain fatty acid (SCFA) production via gas chromatography and 16S rRNA sequencing for microbial diversity .

Q. What analytical techniques validate this compound’s purity in synthesized samples?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for structural confirmation) with elemental analysis (C, H, N, S) to verify stoichiometry. For trace impurities, use HPLC-MS with a C18 column and ion-pairing reagents .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s carcinogenic potential across species?

  • Meta-analysis : Systematically review studies using PRISMA guidelines, stratifying results by species (e.g., rats vs. humans), exposure duration, and dosage .
  • Mechanistic studies : Compare metabolic pathways (e.g., cytochrome P450 activity) and DNA-adduct formation using LC-MS/MS .
  • Statistical rigor : Apply Bayesian models to quantify uncertainty in low-dose extrapolation .

Q. What in vivo models are optimal for studying this compound’s chronic effects on glucose homeostasis?

  • Rodent models : Use diet-induced obese C57BL/6J mice with this compound-spiked drinking water (0.5–1.5 mg/mL) over 12 weeks .
  • Endpoints : Oral glucose tolerance tests (OGTT), insulin ELISA, and pancreatic β-cell histology .
  • Controls : Include cyclamate and sucralose to isolate this compound-specific effects .

Q. How can multi-omics approaches resolve this compound’s role in metabolic dysregulation?

  • Transcriptomics : RNA-seq of liver tissue to identify dysregulated pathways (e.g., gluconeogenesis) .
  • Metabolomics : LC-MS profiling of serum to detect changes in bile acids or lipid species .
  • Integration : Use weighted gene co-expression network analysis (WGCNA) to link molecular changes to phenotypic outcomes .

Q. What computational strategies predict this compound’s interactions with sweet taste receptors?

  • Molecular docking : Simulate binding to T1R2/T1R3 heterodimer using AutoDock Vina and homology models from PDB .
  • MD simulations : Analyze stability of receptor-ligand complexes in lipid bilayers over 100-ns trajectories .
  • Validation : Compare predictions with in vitro calcium imaging in HEK293 cells expressing T1R2/T1R3 .

Q. How do environmental factors influence this compound’s stability in aqueous solutions?

  • Kinetic studies : Monitor degradation under varying pH (2–12), temperature (4–70°C), and UV exposure using HPLC-UV .
  • Degradation products : Identify byproducts (e.g., sulfamoyl benzoic acid) via high-resolution MS .
  • QSPR models : Corrogate stability with molecular descriptors (e.g., logP, polar surface area) .

Q. Methodological and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound-related rodent studies?

  • Standardization : Adopt ARRIVE 2.0 guidelines for reporting animal cohorts, randomization, and blinding .
  • Data transparency : Deposit raw metabolomics data in repositories like MetaboLights with FAIR metadata .

Q. How should researchers address batch variability in this compound synthesis?

  • QC/QA : Implement in-process controls (e.g., TLC monitoring) and validate purity via DSC (melting point 228–230°C) .
  • Interlab validation : Collaborate with ≥3 labs to assess synthetic reproducibility using shared SOPs .

Properties

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHZOJJKTDOEJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3S
Record name SACCHARIN (MANUFACTURING)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16067
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021251
Record name Saccharin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Saccharin (manufacturing) appears as white crystals. Odorless or faintly aromatic odor. Sweet taste. (NTP, 1992), White solid; [CAMEO], Solid
Record name SACCHARIN (MANUFACTURING)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16067
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Saccharin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17165
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Saccharin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

Sublimes (NTP, 1992), Sublimes
Record name SACCHARIN (MANUFACTURING)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16067
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SACCHARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

greater than or equal to 100 mg/mL at 75 °F (NTP, 1992), 1 G SOL IN 2.6 ML WATER, 4.7 ML ALC /CALCIUM SALT/., FREELY SOL IN WATER. /AMMONIUM SALT/, Slightly soluble in benzene, ethyl ether, chloroform; soluble in acetone, ethanol, Slightly soluble in deuterated dimethylsulfoxide, 1 g dissolves 31 mL alcohol, 12 mL acetone, and in about 50 mL glycerol; freely soluble in solution of alkali carbonates; slightly soluble in chloroform, ether, Soluble in amyl acetate, ethyl acetate, For more Solubility (Complete) data for SACCHARIN (7 total), please visit the HSDB record page., 4 mg/mL at 25 °C
Record name SACCHARIN (MANUFACTURING)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16067
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SACCHARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Saccharin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.828 (NTP, 1992) - Less dense than water; will float, 0.828 g/cu cm at 25 °C
Record name SACCHARIN (MANUFACTURING)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16067
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SACCHARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000064 [mmHg]
Record name Saccharin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17165
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

...it has been shown that the activation of particular T2R bitter taste receptors is partially involved with the bitter aftertaste sensation of saccharin and acesulfame-K. ... /This study/ addressed the question of whether /they/ could stimulate transient receptor potential vanilloid-1 (TRPV1) receptors, as these receptors are activated by a large range of structurally different chemicals. Moreover, TRPV1 receptors and/or their variants are found in taste receptor cells and in nerve terminals throughout the oral cavity. Hence, TRPV1 activation could be involved in the ... aftertaste or even contribute to the poorly understood metallic taste sensation. Using Ca(2+) imaging on TRPV1 receptors heterologously expressed in the human embryonic kidney (HEK) 293 cells and on dissociated primary sensory neurons,... /it was found/ that in both systems, .../sweeteners/ activate TRPV1 receptors, and, moreover, they sensitize these channels to acid and heat. ... /it was/also found that TRPV1 receptors were activated by CuSO(4), ZnSO(4), and FeSO(4), three salts known to produce a metallic taste sensation. In summary, .../the/ results identify a novel group of compounds that activate TRPV1 and, consequently, provide a molecular mechanism that may account for off tastes of sweeteners and metallic tasting salts.
Record name SACCHARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/
Record name SACCHARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Monoclinic crystals, Needles from acetone; prisms from alcohol; leaflets from water, White, crystalline powder, White crystals

CAS No.

81-07-2
Record name SACCHARIN (MANUFACTURING)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16067
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Saccharin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saccharin [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saccharin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12418
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name saccharin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name saccharin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5349
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Saccharin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SACCHARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FST467XS7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SACCHARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Saccharin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

444 °F (decomposes) (NTP, 1992), 228 °C decomposes, 224 °C
Record name SACCHARIN (MANUFACTURING)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16067
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SACCHARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Saccharin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of 4.5 g of sodium saccharin and 10 g of the product of Step B in 70 ml of dimethylformamide was stirred overnight at ambient temperature. The reaction mixture was poured in brine and icy water (about 600 ml) and the precipirated product was filtered, and recrystallized from 200 ml of methanol to give 12 g (100%) of Compound 24: mp 85.9° .
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
product
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

190 times, Sodium Saccharine: 190 times, disodium glycyrrhizinate: 100 times, Alitame: 2000 times, Glycyrrhizin: 170 times, Stevioside: 140 times, and Thaumatin: 850 times.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
disodium glycyrrhizinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Alitame
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Glycyrrhizin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Stevioside
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

The 2-t-butyl-4,5,6,7-tetrahydro-4,7-methano-1,2-benzisothiazol-3(2H)one 1,1-dioxide (2.8 g, 0.011 mol) in trifluoroacetic acid (30 mL) was heated at reflux for 48 hr and let stand at room temperature for 4 days. The resulting mixture was concentrated in vacuo, treated with methanol (20 mL) and evaporated to dryness. The residue was taken up in ether (100 mL) and washed with saturated NaHCO3 (1×50 mL). The layers were separated, the aqueous phase acidified to pH 1 with 2N HCl and extracted with MDC (2×100 mL). The combined organic extracts were dried and concentrated in vacuo to give 0.9 g (42%) of the bicyclo (2.2.1) saccharin derivative as a white solid.
Name
2-t-butyl-4,5,6,7-tetrahydro-4,7-methano-1,2-benzisothiazol-3(2H)one 1,1-dioxide
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A 90 mL glass pressure tube was charged in a nitrogen dry box with 2 g (10.4 mmol) of 2-chlorobenzenesulfonamide, 2.35 g (20.8 mmol) of triethylamine, 30 mg (0.067 mmol) of Pd(CH3CN)4 (BF4)2, 30 mg (0.073 mmol) of 1,3-bis(diphenyl-phosphino)propane (dppp) and 6 mL of dioxane. The resulting suspension was stirred at room temperature for 30 min, cooled to -80° C., evacuated and charged with 70 psia of CO. After stirring at room temperature for 30 min, the tube was heated with stirring at 120° C. for 48 hours (hrs). Upon cooling to room temperature, the pressure was 38 psia and much solid formed. The pressure was released, 20 mL of dioxane were added to the reaction mixture to redissolve the solid, and the precipitate was isolated by filtration and washed with 5 mL of dioxane, three times, to yield 0.95 g of HNEt3+Cl-. The reaction of Example 2 to this point can be also illustrated by the general formula provided in Example 1. The filtrate was combined with the washings and the solvent was removed in a vacuum to yield 2.84 g of almost pure saccharin salt A with [HN(C2H5)3 ]+ and Cl-. To this material were added 60 mL of water followed by 1.6 g of NaOH. The resulting solution was filtered, concentrated under vacuum, and 4 g of HCl 38% by weight of the solution were added. A copious white precipitate was formed, and isolated by filtration and washed with a small amount of cold water. 1.73 g (91.4% of the calculated amount of saccharin expected based on the measured amounts of the ingredients) of pure saccharin was obtained after vacuum drying. This reaction step from the saccharin salt to saccharin is illustrated by the following general formula: ##STR6##
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(CH3CN)4 (BF4)2
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In the third step the reaction of ammonia is reacted with the reaction product produced in the second step. It is possible to react the components by injecting ammonia into the reaction mixture after the second step. Thus, it is preferable to react ammonia and the second step product by mixing an aqueous solution of ammonia with the reaction mixture after the second step. The amount of ammonia employed is preferably in a range of 3.5 - 4.5 mole per mole of the o-sulfobenzoic acid (I) or the alkali metal salt or alkaline earth metal salt thereof. Preferably, a 4 - 28 % of an aqueous solution of ammonia is used. The reaction temperature is usually in the range of 5° - 35° C, and if desired, the reaction is conducted while cooled. After the reaction with ammonia, the ammonium salt of 1.2-benzoisothiazole-3-on-1.1-dioxide (III) is obtained. The desired compound, i.e. 1.2-benzoisothiazole-3-on-1.1-dioxide (III) can be separated by precipitation by treating the solution with a mineral acid such as hydrochloric acid, sulfuric acid, nitric acid, phosphoric acid or the like. In accordance with the process of the invention, the desired 1.2-benzoisothiazole-3-on-1.1-dioxide compound (III) having high purity can be easily produced in substantial industrial efficiency in yields greater than 80 % based on the o-sulfobenzoic acid.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
alkali metal salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
alkaline earth metal salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Saccharin
Reactant of Route 2
Saccharin
Reactant of Route 3
Saccharin
Reactant of Route 4
Saccharin
Reactant of Route 5
Saccharin
Reactant of Route 6
Saccharin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.